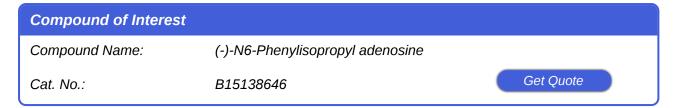




Preparing (-)-N6-Phenylisopropyladenosine Stock Solution: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-N6-Phenylisopropyladenosine (L-PIA) is a potent and selective agonist for the A1 adenosine receptor.[1][2] Its high affinity and specificity make it an invaluable tool in pharmacological research, particularly in studies involving G-protein coupled receptor (GPCR) signaling, cardiovascular function, and neurodegenerative diseases.[3][4][5] Proper preparation of stock solutions is critical for ensuring experimental reproducibility and accuracy. These application notes provide detailed protocols for the preparation, storage, and handling of (-)-N6-Phenylisopropyladenosine stock solutions.

Physicochemical Properties and Solubility

(-)-N6-Phenylisopropyladenosine is a white to off-white solid.[6] Understanding its solubility is crucial for preparing accurate and effective stock solutions.



Property	Value
Molecular Formula	C19H23N5O4
Molecular Weight	385.42 g/mol [6][7]
Appearance	White to off-white solid[6]
Solubility in DMSO	100 mg/mL (259.46 mM) (requires sonication)[6] [7]
Solubility in Water	1 mg/mL (2.59 mM) (requires sonication and warming to 60°C)[6][7]
Slight Solubility in H ₂ O	0.3 mg/mL[1][2]

Experimental Protocols Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of (-)-N6-Phenylisopropyladenosine in Dimethyl Sulfoxide (DMSO).

Materials:

- (-)-N6-Phenylisopropyladenosine (powder)
- Anhydrous/Hygroscopic DMSO (newly opened)
- Sterile, conical-bottom polypropylene tubes
- Calibrated analytical balance
- Vortex mixer
- Sonicator (water bath)
- Pipettes and sterile filter tips



Procedure:

- Equilibration: Allow the vial of (-)-N6-Phenylisopropyladenosine powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
- Weighing: Accurately weigh the desired amount of (-)-N6-Phenylisopropyladenosine powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.854 mg.
- Solvent Addition: Add the appropriate volume of newly opened, anhydrous DMSO to the powder. For a 10 mM solution, the volume of DMSO can be calculated using the following formula: Volume (L) = Mass (g) / (Molecular Weight (g/mol) * Concentration (mol/L))
- Dissolution:
 - Vortex the solution vigorously for 1-2 minutes.
 - Sonicate the solution in a water bath until the solid is completely dissolved.[6][7] Visual
 inspection against a light source can confirm complete dissolution.
- Aliquoting and Storage:
 - Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This minimizes freeze-thaw cycles.[6]
 - Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6][7]

Protocol 2: Preparation of an Aqueous Stock Solution

For experiments where DMSO is not suitable, an aqueous stock solution can be prepared. However, the solubility in water is significantly lower.

Materials:

- (-)-N6-Phenylisopropyladenosine (powder)
- Nuclease-free, sterile water



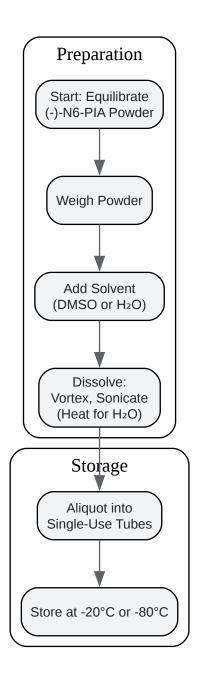
- Sterile, conical-bottom polypropylene tubes
- Calibrated analytical balance
- Vortex mixer
- Sonicator (water bath)
- Heating block or water bath set to 60°C
- Sterile 0.22 μm syringe filter

Procedure:

- Equilibration and Weighing: Follow steps 1 and 2 from Protocol 1.
- Solvent Addition: Add the calculated volume of sterile water.
- Dissolution:
 - Vortex the solution vigorously.
 - Sonicate the solution.
 - Heat the solution to 60°C to aid dissolution.[6][7]
- Sterilization and Storage:
 - After the solid is completely dissolved, allow the solution to cool to room temperature.
 - Sterilize the solution by passing it through a 0.22 μm syringe filter.[6]
 - Aqueous solutions can be stored at 4°C for several days.[1] For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended, though stability may be reduced compared to DMSO stocks.

Stock Solution Preparation Workflow





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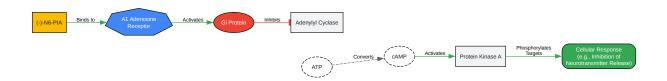
Caption: Workflow for preparing (-)-N6-Phenylisopropyladenosine stock solution.

Mechanism of Action and Signaling Pathway

(-)-N6-Phenylisopropyladenosine primarily acts as an agonist at A1 adenosine receptors.[1][2] These receptors are G-protein coupled receptors that, upon activation, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][8][9] This



modulation of cAMP can have various downstream effects, including the inhibition of neurotransmitter release and the modulation of ion channel activity.[6][10]



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Caption: Simplified signaling pathway of (-)-N6-Phenylisopropyladenosine via the A1 adenosine receptor.

Quantitative Data Summary

Parameter	Value	Reference(s)
IC ₅₀ for K ⁺ -evoked Ca ²⁺ uptake	0.5 μΜ	[6][7]
IC ₅₀ at human adenosine A2B receptor	0.83 μΜ	[6]
KD for chick heart membranes	3-5 nM	[3]

Storage and Stability

Proper storage is essential to maintain the activity of (-)-N6-Phenylisopropyladenosine.



Form	Storage Temperature	Duration
Powder	-20°C	3 years
4°C	2 years	
In Solvent	-80°C	6 months[6][7]
-20°C	1 month[6][7]	

Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[6] If using water as the solvent, it is advisable to filter-sterilize the solution before use.[6]

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